molecular formula C4H2BrClIN3 B11927308 6-Bromo-5-chloro-3-iodopyrazin-2-amine

6-Bromo-5-chloro-3-iodopyrazin-2-amine

Cat. No.: B11927308
M. Wt: 334.34 g/mol
InChI Key: QDVGSYFLNLDQJR-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-3-iodopyrazin-2-amine is a heterocyclic compound with the molecular formula C4H2BrClIN3. It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This compound is of interest due to its unique combination of bromine, chlorine, and iodine substituents, which can impart distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-3-iodopyrazin-2-amine typically involves multi-step reactions starting from pyrazine derivatives. One common method includes the halogenation of pyrazin-2-amine using reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine in the presence of a catalyst. The reaction conditions often involve solvents like N,N-dimethylformamide (DMF) and temperatures ranging from 15°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloro-3-iodopyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-5-chloro-3-iodopyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-3-iodopyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-chloro-3-iodopyrazin-2-amine is unique due to the presence of three different halogen atoms on the pyrazine ring. This unique combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C4H2BrClIN3

Molecular Weight

334.34 g/mol

IUPAC Name

6-bromo-5-chloro-3-iodopyrazin-2-amine

InChI

InChI=1S/C4H2BrClIN3/c5-1-2(6)10-3(7)4(8)9-1/h(H2,8,9)

InChI Key

QDVGSYFLNLDQJR-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(C(=N1)Br)Cl)I)N

Origin of Product

United States

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